molecular formula C29H29FN4O4 B2405449 2-{4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(3-methylbutyl)acetamide CAS No. 1224009-20-4

2-{4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(3-methylbutyl)acetamide

Cat. No. B2405449
CAS RN: 1224009-20-4
M. Wt: 516.573
InChI Key: WECPRLCSSMNLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is also known as CRL-40,940 , flmodafinil , bisfluoromodafinil , and lauflumide . It is a bisfluoro analog of modafinil and is a eugeroic as well as a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The designed compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave final compounds .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds such as 2-Fluorophenylboronic acid have been used as reactants for the preparation of phenylboronic catechol esters, diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation, site-selective Suzuki-Miyaura arylation reactions, and Rh-catalyzed enantioselective addition reactions .

Mechanism of Action

As a eugeroic and a weak dopamine reuptake inhibitor, CRL-40,940 is believed to work by inhibiting the reuptake of dopamine, thereby increasing the concentration of dopamine in the brain . This can lead to increased wakefulness and alertness.

Future Directions

The compound is more effective than modafinil and adrafinil, with fewer side effects . It was patented in 2013, and pre-clinical trials have been underway since December 2015 . This suggests that there is ongoing research into the potential uses and benefits of this compound.

properties

CAS RN

1224009-20-4

Molecular Formula

C29H29FN4O4

Molecular Weight

516.573

IUPAC Name

2-[4-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(3-methylbutyl)acetamide

InChI

InChI=1S/C29H29FN4O4/c1-19(2)15-16-31-26(35)17-20-7-13-23(14-8-20)34-28(37)24-5-3-4-6-25(24)33(29(34)38)18-27(36)32-22-11-9-21(30)10-12-22/h3-14,19H,15-18H2,1-2H3,(H,31,35)(H,32,36)

InChI Key

WECPRLCSSMNLCB-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.